molecular formula C15H19NO6 B2817765 methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate CAS No. 114221-05-5

methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate

Cat. No.: B2817765
CAS No.: 114221-05-5
M. Wt: 309.318
InChI Key: WYECAYYMEVQINU-UHFFFAOYSA-N
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Description

Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate is a complex organic compound with a specific structure consisting of various functional groups. This compound is known for its applications in chemistry and medicine, particularly in the synthesis of peptides and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate involves several key steps:

  • Starting Materials: : The synthesis typically begins with the selection of appropriate starting materials such as benzyloxycarbonyl-protected amino acids and corresponding phenylacetamido derivatives.

  • Coupling Reactions: : The protected amino acids undergo coupling reactions to form peptide bonds, often facilitated by coupling reagents like carbodiimides or phosphonium salts.

  • Protecting Group Strategies: : The benzyloxycarbonyl group is used as a protecting group to prevent unwanted reactions during the synthesis. The conditions for deprotection must be carefully controlled to avoid compromising the integrity of the molecule.

  • Esterification: : The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound might involve:

  • Large-Scale Synthesis: : Utilizing automated peptide synthesizers for large-scale production.

  • Purification Techniques: : Employing high-performance liquid chromatography (HPLC) and crystallization techniques to purify the final product.

  • Quality Control: : Ensuring the compound's purity and structural integrity through analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate can undergo various chemical reactions including:

  • Oxidation: : Can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

  • Reduction: : Reduction using agents like lithium aluminum hydride can yield reduced forms.

  • Substitution: : Nucleophilic substitution reactions can occur at various functional groups depending on the reagents used.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

  • Oxidation Products: : Corresponding carboxylic acids or alcohols.

  • Reduction Products: : Primary alcohols or amines.

  • Substitution Products: : Derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

  • Peptide Synthesis: : Used in the synthesis of peptides by serving as a protected amino acid derivative.

  • Organic Synthesis: : Acts as a building block for the synthesis of more complex organic molecules.

Biology

  • Biological Research: : Utilized in studies involving enzyme-substrate interactions due to its peptide-like structure.

Medicine

  • Drug Development: : Investigated for potential therapeutic applications in drug development.

Industry

  • Pharmaceutical Manufacturing: : Employed in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of this compound is primarily related to its ability to mimic peptides and interact with biological molecules. The benzyloxycarbonyl group and other functional groups play a crucial role in its biochemical interactions. The compound can inhibit or activate specific enzymes by binding to their active sites, affecting various molecular pathways.

Comparison with Similar Compounds

Unique Features

  • Benzyloxycarbonyl Group: : Provides specific reactivity and protection strategies in synthesis.

  • Peptide Mimicry: : Its structure closely resembles natural peptides, making it unique for biological applications.

Similar Compounds

  • Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate: : Similar protecting group strategy and applications.

  • Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate: : Shares structural similarity but lacks certain functional groups.

Methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate stands out due to its specific reactivity and wide range of applications in scientific research and industry.

Properties

IUPAC Name

methyl (2S)-3-methyl-2-[[(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-15(2)18(21(26)28-3)23-20(25)19(17-12-8-5-9-13-17)24-22(27)29-14-16-10-6-4-7-11-16/h4-13,15,18-19H,14H2,1-3H3,(H,23,25)(H,24,27)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDICGDLIWRWJZ-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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